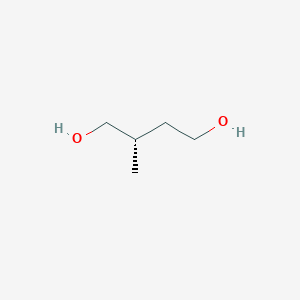

(S)-(-)-2-Methyl-1,4-butanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(-)-2-Methyl-1,4-butanediol chemical properties

An In-Depth Technical Guide to (S)-(-)-2-Methyl-1,4-butanediol: A Chiral Building Block for Advanced Synthesis

Abstract

(S)-(-)-2-Methyl-1,4-butanediol is a versatile and economically significant chiral building block, distinguished by its bifunctional nature and a stereogenic center at the C-2 position. This guide provides a comprehensive technical overview of its chemical and physical properties, stereoselective synthesis, spectroscopic characterization, and applications, with a particular focus on its role in pharmaceutical and advanced material synthesis. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Strategic Value of a C5 Chiral Diol

In the intricate field of asymmetric synthesis, the precise construction of enantiomerically pure molecules is paramount. The biological activity of pharmaceuticals, agrochemicals, and other advanced materials is often dictated by their specific three-dimensional arrangement. (S)-(-)-2-Methyl-1,4-butanediol has emerged as a strategic chiral synthon for the introduction of a defined stereocenter into complex molecular architectures.[1] Its structure, featuring both a primary and a secondary hydroxyl group, offers differential reactivity that can be exploited for sequential chemical transformations. This guide delves into the core scientific principles and practical methodologies associated with this important molecule.

Physicochemical and Chiral Properties

The defining characteristic of (S)-(-)-2-Methyl-1,4-butanediol is its chirality, which arises from the methyl-substituted stereocenter at the C-2 position. This leads to its ability to rotate plane-polarized light, a property denoted by the (-) sign in its name, indicating levorotatory behavior.[2]

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-methylbutane-1,4-diol[3] |

| CAS Number | 70423-38-0[3] |

| Molecular Formula | C₅H₁₂O₂[3] |

| Molecular Weight | 104.15 g/mol [3] |

| Canonical SMILES | CCO[3] |

| InChI Key | MWCBGWLCXSUTHK-YFKPBYRVSA-N[3] |

Physical Property Data

The physical properties of the enantiomers of 2-methyl-1,4-butanediol are identical in an achiral environment, but their interaction with other chiral entities and with plane-polarized light is distinct.

| Property | (S)-(-)-2-Methyl-1,4-butanediol | Racemic 2-Methyl-1,4-butanediol |

| Appearance | Colorless to light yellow oily liquid | Colorless viscous liquid |

| Boiling Point | 85 °C / 3 mmHg | 126-127 °C (at 760 mmHg)[2] |

| Density (20 °C) | 0.992 g/mL[2] | ~1.0 g/mL |

| Refractive Index (n20/D) | 1.449[2] | 1.443[2] |

| Solubility | Soluble in water, methanol, ethanol, acetone[4] | Soluble in water; slightly soluble in ether[4] |

| Optical Rotation | Levorotatory (-)[2] | 0° (inactive)[2] |

Synthesis of Enantiopure (S)-(-)-2-Methyl-1,4-butanediol

The synthesis of enantiomerically pure (S)-(-)-2-Methyl-1,4-butanediol is a critical step for its use in stereoselective applications. The primary strategies involve the asymmetric hydrogenation of prochiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis via Asymmetric Hydrogenation

A highly effective and atom-economical approach is the asymmetric hydrogenation of itaconic acid or its esters, which are readily available from the fermentation of biomass.[5] This reaction utilizes a chiral catalyst, typically a Ruthenium-BINAP complex, to induce stereoselectivity during the reduction of the carbon-carbon double bond and subsequent reduction of the carboxylic acid moieties.

The causality behind this choice lies in the catalyst's C₂-symmetric chiral ligand (e.g., (S)-BINAP), which creates a chiral pocket around the metal center. The substrate coordinates to the metal in a sterically favored orientation, leading to the delivery of hydrogen to one specific face of the double bond, thus establishing the (S)-stereocenter.

Sources

- 1. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 3. (S)-(-)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10866273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Applications of (S)-(-)-2-Methyl-1,4-butanediol

Authored for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive exploration of (S)-(-)-2-Methyl-1,4-butanediol, a chiral building block of significant interest in modern synthetic chemistry. This document moves beyond a simple recitation of facts to provide a deeper understanding of the stereochemical nuances, synthetic strategies, and practical applications of this versatile molecule, particularly within the context of pharmaceutical development.

Introduction: The Strategic Importance of (S)-(-)-2-Methyl-1,4-butanediol

(S)-(-)-2-Methyl-1,4-butanediol is a C5 chiral diol distinguished by a stereocenter at the C-2 position.[1][2] This seemingly simple structural feature is the cornerstone of its utility, enabling the introduction of a specific, predetermined stereochemistry into more complex molecules. In the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic and an inactive or even harmful compound, access to enantiomerically pure building blocks is paramount.[1]

This guide will delve into the critical aspects of (S)-(-)-2-Methyl-1,4-butanediol, providing not just the "what" but the "why" behind the synthetic and application strategies discussed. We will explore its stereochemical properties, robust methods for its enantioselective synthesis, and its role as a valuable synthon in the construction of complex chiral molecules.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of (S)-(-)-2-Methyl-1,4-butanediol is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| Appearance | Colorless or light yellow oily liquid | [3] |

| Boiling Point | 193 °C at 760 mmHg (approx.) | [2] |

| IUPAC Name | (2S)-2-methylbutane-1,4-diol | [2] |

| CAS Number | 90327-53-6 | [2] |

The Stereochemical Landscape

The single chiral center at the C-2 position of 2-methyl-1,4-butanediol gives rise to two enantiomers: (S)-(-)-2-Methyl-1,4-butanediol and (R)-(+)-2-Methyl-1,4-butanediol. The (S)-enantiomer, the focus of this guide, rotates plane-polarized light to the left (levorotatory). This specific spatial arrangement of the methyl group is the key to its utility in asymmetric synthesis, where it can serve as a chiral template or be incorporated into a final target molecule to confer a desired stereochemistry.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-(-)-2-Methyl-1,4-butanediol is a critical challenge that has been addressed through several elegant strategies. The choice of method often depends on factors such as scale, desired enantiomeric purity, and available starting materials. We will explore two of the most powerful and practical approaches: asymmetric hydrogenation and biocatalysis.

Asymmetric Hydrogenation: A Workhorse of Chiral Synthesis

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct creation of chiral centers with high enantioselectivity. The synthesis of (S)-(-)-2-Methyl-1,4-butanediol is often achieved through the asymmetric hydrogenation of a prochiral precursor, typically itaconic acid or its esters, followed by reduction of the resulting carboxylic acid or ester groups.[1]

The catalyst system of choice for this transformation is frequently a Ruthenium complex with a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral pocket created by the metal-ligand complex dictates the facial selectivity of hydrogen addition to the double bond, leading to a preponderance of one enantiomer.

Caption: Asymmetric synthesis of (S)-(-)-2-Methyl-1,4-butanediol via hydrogenation.

This protocol describes a two-step synthesis of (S)-(-)-2-Methyl-1,4-butanediol starting from dimethyl 2-methylenesuccinate (dimethyl itaconate).

Step 1: Asymmetric Hydrogenation of Dimethyl 2-methylenesuccinate

-

Materials:

-

Dimethyl 2-methylenesuccinate

-

[Ru(OAc)₂((S)-BINAP)] (Ruthenium(II) acetate complex with (S)-BINAP)

-

Methanol (anhydrous)

-

High-pressure autoclave

-

Hydrogen gas (high purity)

-

-

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with dimethyl 2-methylenesuccinate (1 equivalent) and [Ru(OAc)₂((S)-BINAP)] (0.005-0.01 mol%).

-

Add anhydrous methanol to dissolve the reactants (concentration typically 0.5-1.0 M).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 50-100 atm.

-

Stir the reaction mixture at 25-50 °C for 12-24 hours.

-

After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent under reduced pressure to obtain crude (S)-dimethyl 2-methylsuccinate. The enantiomeric excess (e.e.) can be determined by chiral GC or HPLC analysis.

-

Step 2: Reduction of (S)-Dimethyl 2-methylsuccinate

-

Materials:

-

Crude (S)-dimethyl 2-methylsuccinate from Step 1

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF, anhydrous)

-

Standard workup reagents (e.g., water, Rochelle's salt solution, dilute HCl, ethyl acetate, anhydrous sodium sulfate)

-

-

Procedure (using LiAlH₄):

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of crude (S)-dimethyl 2-methylsuccinate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-(-)-2-Methyl-1,4-butanediol.

-

Self-Validation: The success of this protocol is validated at each stage. The enantiomeric excess of the intermediate, (S)-dimethyl 2-methylsuccinate, is a critical checkpoint. The final product's purity and identity are confirmed by standard analytical techniques (NMR, IR, and optical rotation).

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical synthesis. The use of whole-cell microorganisms or isolated enzymes can provide access to chiral molecules with high enantiomeric purity under mild reaction conditions.

For the synthesis of (S)-(-)-2-Methyl-1,4-butanediol, biocatalytic reduction of 2-methylsuccinic acid or its derivatives using specific enzymes like ene-reductases or whole-cell systems such as engineered E. coli or baker's yeast has been explored.[3] These biocatalysts often contain reductases that exhibit high stereoselectivity for the reduction of the carbonyl groups.

Caption: Biocatalytic route to (S)-(-)-2-Methyl-1,4-butanediol.

This protocol provides a general framework for the whole-cell biocatalytic reduction of dimethyl 2-methylsuccinate.

-

Materials:

-

(S)-Dimethyl 2-methylsuccinate (or racemic mixture for kinetic resolution)

-

Engineered E. coli strain overexpressing a suitable reductase

-

Growth medium (e.g., LB broth with appropriate antibiotic)

-

Inducer (e.g., IPTG)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Glucose (as a carbon source and for cofactor regeneration)

-

Bioreactor or shaker flask

-

-

Procedure:

-

Cell Culture and Induction: Inoculate the engineered E. coli strain into the growth medium and grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 20-25 °C) for 12-16 hours.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with buffer solution and resuspend in the same buffer to a desired cell density.

-

Bioreduction: In a bioreactor or shaker flask, combine the cell suspension with glucose (for cofactor regeneration) and the substrate, dimethyl 2-methylsuccinate.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

-

Workup and Isolation: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

-

Self-Validation: The expression of the target reductase can be confirmed by SDS-PAGE. The progress of the bioreduction is monitored by chromatographic analysis of the substrate and product. The enantiomeric excess and purity of the final product are determined by chiral chromatography.

Applications in Drug Development and Asymmetric Synthesis

The primary value of (S)-(-)-2-Methyl-1,4-butanediol lies in its role as a chiral building block. Its bifunctional nature (two primary hydroxyl groups) allows for a wide range of chemical transformations, while its inherent chirality provides a stereochemical foundation for the synthesis of complex molecules.

Synthesis of Chiral Ligands

A significant application of (S)-(-)-2-Methyl-1,4-butanediol is in the synthesis of chiral phosphine ligands, which are crucial components of catalysts for asymmetric hydrogenation and other enantioselective transformations.[4] For example, it can be converted into (S,S)-2,5-dimethylphospholane, a key component of some highly effective chiral ligands. These ligands, in turn, are used in the synthesis of a wide variety of chiral compounds, including pharmaceutical intermediates.

A Chiral Synthon in Complex Molecule Synthesis

While direct incorporation into a marketed drug is less commonly documented, the structural motif of (S)-(-)-2-Methyl-1,4-butanediol is present in many natural products and biologically active molecules. Its use as a starting material allows for the efficient and stereocontrolled construction of these targets. For instance, it is a potential precursor for the synthesis of chiral γ-butyrolactones, which are prevalent in many natural products and pharmaceuticals.

Conclusion

(S)-(-)-2-Methyl-1,4-butanediol is a powerful and versatile chiral building block with significant applications in asymmetric synthesis. The ability to produce this compound in high enantiomeric purity through robust methods like asymmetric hydrogenation and biocatalysis makes it a valuable tool for chemists in academia and industry. For drug development professionals, an understanding of the stereochemistry and synthetic accessibility of such chiral synthons is crucial for the design and efficient synthesis of the next generation of stereochemically pure therapeutics. The principles and protocols outlined in this guide provide a solid foundation for harnessing the potential of this important chiral molecule.

References

- Genomatica, Inc. (2011). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. U.S. Patent No. 8,067,214 B2.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18053, 2-Methyl-1,4-butanediol. Retrieved from [Link]

- Zhang, X. (1999). Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides. Organic Letters, 1(10), 1679-1681.

- Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 69, 125.

- Zhang, X. (2000). Synthesis and Application of Chiral Phospholane Ligands Bearing a Sterically and Electrically Adjustable Moiety. The Journal of Organic Chemistry, 65(19), 6223-6226.

Sources

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 2. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

(S)-(-)-2-Methyl-1,4-butanediol: A Technical Guide for Advanced Synthesis

Section 1: Core Properties and Significance

(S)-(-)-2-Methyl-1,4-butanediol is a chiral diol recognized for its utility as a versatile building block in asymmetric synthesis.[1] Its structure, which includes a stereocenter at the C2 position and two hydroxyl groups, makes it a valuable synthon for constructing complex, stereochemically defined molecules, particularly active pharmaceutical ingredients (APIs).[1] In pharmaceutical development, the use of single-enantiomer drugs is often mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to maximize therapeutic efficacy and minimize potential adverse effects stemming from the inactive or less active enantiomer.[1][2][3] The bifunctional nature of (S)-(-)-2-Methyl-1,4-butanediol provides multiple reaction pathways for chemists to introduce chirality and build molecular complexity.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 104.15 g/mol | [1] |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| CAS Number | 70423-38-0 | PubChem CID: 10866273 |

| Appearance | Viscous Liquid | [1] |

| Density | 0.992 g/mL at 20 °C | Sigma-Aldrich |

| IUPAC Name | (2S)-2-methylbutane-1,4-diol | PubChem CID: 10866273 |

| SMILES | CCO | PubChem CID: 10866273 |

Section 2: Enantioselective Synthesis from Bio-Derived Precursors

The synthesis of enantiomerically pure (S)-(-)-2-Methyl-1,4-butanediol is paramount for its application in the pharmaceutical industry.[1] A robust and increasingly utilized strategy involves the catalytic hydrogenation of itaconic acid, a bio-derived dicarboxylic acid.[4] This approach is favored for its alignment with green chemistry principles, starting from a renewable feedstock.

The causality behind this choice of pathway is twofold: first, itaconic acid provides the correct carbon skeleton, and second, asymmetric hydrogenation techniques can be employed to selectively produce the desired (S)-enantiomer. The reaction proceeds via the reduction of both the carbon-carbon double bond and the two carboxylic acid groups.

Experimental Protocol: Asymmetric Hydrogenation of Itaconic Acid

This protocol describes a representative lab-scale synthesis. The choice of a bimetallic catalyst, such as Ruthenium-Rhenium on a carbon support (Ru-Re/C), is critical as it has been shown to be effective for the hydrogenation of dicarboxylic acids to diols.[1]

Materials:

-

Itaconic Acid (≥99%)

-

Deionized Water

-

Hydrogen (UHP Grade)

-

5% Ru-Re/C catalyst

-

High-pressure batch reactor with stirrer, gas lines, and temperature/pressure controls

Procedure:

-

Reactor Charging: Charge the high-pressure reactor with a 10% aqueous solution of itaconic acid and the Ru-Re/C catalyst (catalyst loading of 1-5% w/w relative to itaconic acid).

-

Inerting: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen to remove all oxygen.

-

Pressurization & Heating: Pressurize the reactor with hydrogen to an initial pressure of 40-60 bar. Begin stirring and heat the reactor to 120-160°C. The precise temperature and pressure are critical parameters that must be optimized to maximize yield and selectivity while minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 4-8 hours.

-

Cooling & Depressurization: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Product Isolation: Open the reactor, and filter the reaction mixture to recover the heterogeneous catalyst. The resulting aqueous solution contains the crude (S)-(-)-2-Methyl-1,4-butanediol.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove water. The crude product, a viscous liquid, can be further purified by vacuum distillation to yield the final high-purity diol.[1]

Synthesis Workflow Diagram

Sources

Methodological & Application

The Strategic Derivatization of (S)-(-)-2-Methyl-1,4-butanediol: A Guide to Chiral Architectures

(S)-(-)-2-Methyl-1,4-butanediol, a readily available chiral building block derived from bio-renewable sources such as itaconic acid, offers a versatile platform for the synthesis of complex stereochemically-defined molecules.[1] Its C2-methyl stereocenter and bifunctional nature, with a primary and a sterically differentiated secondary-like primary alcohol, provide a unique scaffold for the generation of a diverse array of derivatives. This guide delves into the strategic derivatization of this valuable chiral diol, providing detailed application notes and protocols for its transformation into key intermediates for asymmetric synthesis, polymer chemistry, and the development of novel chiral ligands. We will explore the underlying principles of selective functionalization and provide experimentally validated procedures for researchers in organic synthesis and drug development.

Core Principles of Derivatization

The synthetic utility of (S)-(-)-2-Methyl-1,4-butanediol hinges on the selective manipulation of its two hydroxyl groups. The primary hydroxyl group at the C4 position is sterically more accessible and generally more reactive than the primary hydroxyl at the C1 position, which is adjacent to the chiral center. This inherent difference in reactivity allows for a range of selective transformations, including monoprotection, activation, and subsequent displacement reactions.

Application Note 1: Synthesis of Chiral Diphosphine Ligands

Chiral diphosphine ligands are paramount in asymmetric catalysis, particularly for stereoselective hydrogenation, hydroformylation, and cross-coupling reactions. (S)-(-)-2-Methyl-1,4-butanediol provides an excellent backbone for the synthesis of C2-symmetric and unsymmetrical diphosphine ligands, where the stereochemistry of the final catalytic transformation is dictated by the chiral scaffold.

Rationale for the Synthetic Strategy

The synthesis of a chiral diphosphine ligand from (S)-(-)-2-Methyl-1,4-butanediol typically involves a three-step sequence:

-

Selective Monoprotection: The more accessible C4 primary hydroxyl group is selectively protected with a bulky silyl group, such as tert-butyldiphenylsilyl (TBDPS), leaving the C1 hydroxyl available for further functionalization. This selectivity is crucial for the subsequent steps.

-

Activation of the Remaining Hydroxyl Group: The C1 hydroxyl group is converted into a good leaving group, typically a tosylate (OTs), by reaction with p-toluenesulfonyl chloride (TsCl). This activation facilitates nucleophilic substitution.[2]

-

Nucleophilic Substitution with a Phosphide Reagent: The tosylate is then displaced by a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂), to introduce the first phosphine moiety. Following deprotection of the C4 hydroxyl and a second tosylation-substitution sequence, the diphosphine ligand is obtained. A more direct approach involves the ditosylation of the diol followed by a double substitution.

Experimental Workflow: Diphosphine Ligand Synthesis

Sources

Troubleshooting & Optimization

Improving yield and enantioselectivity in reactions with (S)-(-)-2-Methyl-1,4-butanediol

Technical Support Center: (S)-(-)-2-Methyl-1,4-butanediol in Asymmetric Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (S)-(-)-2-Methyl-1,4-butanediol. As a valuable chiral building block, this diol is instrumental in a variety of asymmetric transformations where achieving high yield and stereocontrol is paramount.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its application. We will address common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to help you optimize your reactions and achieve reproducible, high-fidelity results.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during reactions involving (S)-(-)-2-Methyl-1,4-butanediol, either as a chiral auxiliary, a ligand precursor, or a starting material.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in reactions utilizing chiral diols can often be traced back to suboptimal reaction conditions or catalyst inefficiency. Let's break down the primary causes and solutions.

-

Possible Cause 1A: Suboptimal Reaction Temperature.

-

Causality: Many reactions, particularly catalytic hydrogenations or reactions involving thermally sensitive intermediates, have a narrow optimal temperature window. For instance, in the synthesis of diols from precursors like itaconic acid, higher temperatures can favor the formation of stable lactone intermediates or dehydration side products (e.g., 3-methyltetrahydrofuran) over the desired diol.[1][2]

-

Solution: Conduct a temperature screening study. Start at a lower temperature (e.g., 80-100°C) and incrementally increase it, monitoring the reaction progress by TLC or GC-MS. For the hydrogenation of itaconic acid derivatives, lower temperatures specifically favor the reductive ring-opening of the lactone intermediate to the diol.[1]

-

-

Possible Cause 1B: Inefficient Catalyst Performance or Incorrect Choice.

-

Causality: The catalyst is the most critical factor. Its activity, selectivity, and stability dictate the reaction's outcome. For example, in hydrogenation reactions, a standard Ru/C catalyst might be effective but can also promote undesired hydrogenolysis at elevated temperatures.[1] Bimetallic catalysts often provide superior selectivity and yield by creating unique active sites.

-

Solution:

-

Select an Appropriate Catalyst: For hydrogenating succinic acid to 1,4-butanediol, supported Cu-Pd alloy nanoparticles have shown high selectivity.[3] For converting 1,4-anhydroerythritol, a combination of ReOₓ–Au/CeO₂ and ReOₓ/C catalysts has achieved yields of up to 90%.[4][5]

-

Verify Catalyst Activity: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Test a new batch on a small-scale reaction before committing to a large-scale synthesis.

-

Optimize Catalyst Loading: Typically, catalyst loading ranges from 1-5 mol%. Insufficient catalyst leads to incomplete conversion, while an excess can promote side reactions and increase costs and purification burdens.

-

-

-

Possible Cause 1C: Presence of Water or Other Inhibitors.

-

Causality: Trace amounts of water can hydrolyze sensitive reagents or intermediates, such as acyl imines or boronate esters, effectively halting the catalytic cycle.[6] In some specific cases, like the deoxydehydration of 1,4-anhydroerythritol, the presence of water can suppress catalyst activity by interfering with the formation of key surface intermediates.[7]

-

Solution: Use anhydrous solvents and reagents. The addition of activated 3Å or 4Å molecular sieves is a highly effective strategy for scavenging trace water and has been shown to be critical for improving results in reactions like asymmetric allylborations.[6]

-

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for addressing low reaction yield.

Question 2: The enantioselectivity (e.e.) of my product is poor. How can I enhance it?

Answer: Poor enantioselectivity implies that the transition state of the reaction is not sufficiently ordered or that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is too small. This is a common challenge in asymmetric catalysis.

-

Possible Cause 2A: Incorrect Chiral Catalyst/Ligand Structure.

-

Causality: The structure of the chiral catalyst, often derived from the diol, is the primary director of stereochemistry. The hydroxyl groups coordinate with the reacting species to create a rigid, chiral pocket.[6] Subtle changes to this structure, such as the steric bulk of substituents, can have a profound impact on selectivity.

-

Solution: Screen a library of chiral diol-based catalysts. For instance, in the asymmetric allylboration of acyl imines, switching from unsubstituted (S)-BINOL to (S)-3,3′-Ph₂-BINOL dramatically increases the enantiomeric ratio by creating a more defined chiral environment.[8]

-

-

Possible Cause 2B: Solvent Effects.

-

Causality: The solvent can influence the conformation of the catalyst and the stability of the transition state. Polar, coordinating solvents can sometimes interfere with the catalyst-substrate interaction, leading to a loss of stereocontrol.

-

Solution: Test a range of solvents with varying polarities. Non-polar solvents like toluene or hexanes often improve enantioselectivity by minimizing interference and promoting a more organized transition state assembly.[6]

-

-

Possible Cause 2C: Insufficient Catalyst Loading.

-

Causality: If the catalyst loading is too low, a competing, non-selective background reaction (uncatalyzed or catalyzed by impurities) can become significant, thereby eroding the overall enantiomeric excess of the product mixture.

-

Solution: Increase the catalyst loading. While reactions are often optimized for low catalyst levels, experiments show that reducing loading can lead to diminished enantioselectivity.[8] Finding the balance between high e.e. and practical catalyst use is key.

-

Table 1: Impact of Catalyst and Conditions on Enantioselectivity in Asymmetric Allylboration

| Catalyst (15 mol%) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| None | Toluene | <5 | — | [8] |

| (S)-BINOL | Toluene | 76 | 68:32 | [8] |

| (S)-3,3′-(Ph)₂-BINOL | Toluene | 91 | 96:4 | [8] |

| (S)-3,3′-(Ph)₂-BINOL (5 mol%) | Toluene | 85 | 90:10 | [8] |

Data synthesized from Hall, D. G., et al. (2008) for the allylboration of an acyl imine.[8]

Question 3: I am observing a significant amount of 3-methyltetrahydrofuran (3-MeTHF) as a side product. Why is this happening and how can I prevent it?

Answer: The formation of 3-MeTHF is a classic side reaction for 2-methyl-1,4-butanediol, proceeding via an acid-catalyzed intramolecular cyclodehydration.[2]

-

Causality: The reaction mechanism involves the protonation of one of the hydroxyl groups, followed by its departure as a water molecule and subsequent intramolecular nucleophilic attack by the other hydroxyl group. This process is accelerated by heat and the presence of acidic species (either intentionally added or present as impurities).

-

Solution:

-

Strict pH Control: Ensure your reaction medium is neutral or basic. If the reaction tolerates it, adding a non-nucleophilic base (e.g., proton sponge) can scavenge trace acid.

-

Lower Reaction Temperature: As this is an elimination reaction, its rate is highly temperature-dependent. Running the reaction at the lowest feasible temperature will significantly suppress the formation of this byproduct.[2]

-

Purification Considerations: If a small amount of 3-MeTHF is unavoidable, it can typically be separated from the much higher-boiling diol product by careful vacuum distillation.[1]

-

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary applications of (S)-(-)-2-Methyl-1,4-butanediol in synthesis? A: (S)-(-)-2-Methyl-1,4-butanediol is a versatile chiral building block. Its primary use is in asymmetric synthesis where it can be:

-

A Chiral Ligand Precursor: The diol functionality is readily converted into phosphines, phosphites, or other coordinating groups to form chiral ligands for transition-metal catalysis.

-

A Chiral Auxiliary: It can be temporarily attached to a prochiral molecule to direct a stereoselective reaction, after which it is cleaved and recovered.

-

A Chiral Starting Material: The stereocenter is incorporated directly into the final product's molecular framework.

-

A Chiral Organocatalyst Component: It can be used to synthesize more complex diol-based organocatalysts, such as derivatives of BINOL or TADDOL, that rely on hydrogen bonding to create a chiral environment.[6]

Q: How do I accurately determine the enantiomeric excess (e.e.) of my reaction product? A: Determining enantiomeric excess is crucial for evaluating the success of an asymmetric reaction.[9] Several reliable methods are available:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The crude reaction mixture is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[1]

-

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid, (R)-MTPA) to form a mixture of diastereomers.[10] These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine their ratio.

-

Circular Dichroism (CD) Spectroscopy: This optical technique measures the differential absorption of left- and right-circularly polarized light. While powerful, it often requires calibration or the use of advanced multivariate regression models to accurately determine the e.e. and diastereomeric excess (d.e.) of complex mixtures.[9][11]

Analytical Workflow for Determining Enantiomeric Excess

Caption: Standard workflows for determining the enantiomeric excess (e.e.).

Q: What are the recommended storage and handling procedures for (S)-(-)-2-Methyl-1,4-butanediol? A: (S)-(-)-2-Methyl-1,4-butanediol is a viscous, hygroscopic liquid.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. To maintain chiral purity and prevent water absorption, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Handling: It is classified as causing serious eye irritation (H319).[12] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Chiral Diol-Catalyzed Asymmetric Reaction

This protocol provides a general framework for an asymmetric allylboration, a reaction where chiral diols are effective catalysts.[8] It should be adapted for specific substrates.

-

Materials & Equipment:

-

(S)-3,3′-Disubstituted-BINOL derivative (e.g., (S)-3,3′-Ph₂-BINOL) (15 mol%)

-

Acyl imine substrate (1.0 equiv)

-

Allyldiisopropoxyborane (1.5 equiv)

-

Anhydrous toluene

-

Activated 3Å molecular sieves

-

Oven-dried glassware, magnetic stirrer, inert atmosphere setup (Schlenk line or glovebox)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the chiral diol catalyst (15 mol%), activated 3Å molecular sieves (approx. 100 mg per mmol of substrate), and the acyl imine (1.0 equiv).

-

Add anhydrous toluene to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

-

Slowly add the allyldiisopropoxyborane (1.5 equiv) dropwise via syringe over 5-10 minutes.

-

Stir the reaction at this temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified product using chiral HPLC.

-

Protocol 2: Purification by Vacuum Distillation

-

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump with a cold trap

-

Heating mantle with a stirrer

-

Thermometer

-

-

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

-

Charge the distillation flask with the crude 2-methyl-1,4-butanediol product.

-

Slowly and carefully apply vacuum to the system.

-

Begin heating the distillation flask gently with stirring.

-

Collect and discard any low-boiling fractions (e.g., residual solvent, 3-MeTHF).

-

Increase the temperature to distill the pure (S)-(-)-2-Methyl-1,4-butanediol. The boiling point will depend on the pressure.

-

Collect the pure fraction in a pre-weighed receiving flask.

-

Once the product has been collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.

-

Section 4: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18053, 2-Methyl-1,4-butanediol. Retrieved from [Link].

-

Wang, T., Liu, S., Tamura, M., Nakagawa, Y., Hiyoshi, N., & Tomishige, K. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry, 20(11), 2547-2557. Available at: [Link].

-

Fruijtier, M., et al. (2018). The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link].

-

International Journal of Chemical Studies (2018). 1,4-ButaneDiol (BDO) synthesis by Cu-Chromite catalyzer. Available at: [Link].

-

Lin, C., et al. (2018). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Catalysts, 8(11), 519. Available at: [Link].

-

Al-Shaal, M., et al. (2014). Process for producing 1,4- butanediol by hydrogenating dialkyl maleate in mixed liquid/vapor phase. Google Patents, US20140316146A1. Available at: .

-

Sumitomo Chemical Company (1998). Process for purifying 1,4-butanediol by melt cristallisation. Google Patents, EP0885864A1. Available at: .

-

Abdel-Magid, A. F., et al. (2007). Selective Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol Over Particulate Raney(A (R)) Nickel Catalysts. Organic Process Research & Development. Available at: [Link].

-

Le, T. A., et al. (2021). Highly Selective Synthesis of 1,4-Butanediol via Hydrogenation of Succinic Acid with Supported Cu-Pd Alloy Nanoparticles. ACS Catalysis. Available at: [Link].

-

Tomishige, K., et al. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Green Chemistry. Available at: [Link].

-

National Library of Medicine (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed. Available at: [Link].

-

Dinis-Oliveira, R. J. (2019). Consequences of 1,4-Butanediol Misuse: A Review. Journal of Addiction Medicine. Available at: [Link].

-

Bohrium (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Available at: [Link].

-

Mitsubishi Chemical Corporation (1998). Process for purifying 1,4-butanediol by melt cristallisation. Google Patents, EP0885864A1. Available at: .

-

Wikipedia (2024). 1,4-Butanediol. Retrieved from [Link].

-

Ka-Yi, L., & Yiu, D. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts. Available at: [Link].

-

Rodiansono, R., et al. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link].

-

Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality. Available at: [Link].

-

Herbert, M. B., & Grubbs, R. H. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti-Diols by Asymmetric Ring-Opening/Cross-Metathesis. Angewandte Chemie International Edition. Available at: [Link].

-

Sharma, R. K., & Singh, A. P. (2002). Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol. Journal of Molecular Catalysis A: Chemical. Available at: [Link].

-

Das, P., et al. (2022). Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. ResearchGate. Available at: [Link].

-

ResearchGate (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. Available at: [Link].

-

Wang, T., et al. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Supporting Information. Available at: [Link].

-

Holmes, A. E., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Central Science. Available at: [Link].

-

Cui, K., et al. (2024). One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalysts. Ukrainian Chemical Journal. Available at: [Link].

-

Novamont S.P.A. (2017). Process for bio-1,3-butanediol purification from a fermentation broth. Google Patents, EP3170805A1. Available at: .

-

MDPI (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. Available at: [Link].

-

Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Angewandte Chemie International Edition. Available at: [Link].

-

Texaco Development Corp (1977). Purification of 1,4-butanediol. Google Patents, US4032583A. Available at: .

Sources

- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Removal of chiral auxiliary derived from (S)-(-)-2-Methyl-1,4-butanediol

Technical Support Center: (S)-(-)-2-Methyl-1,4-butanediol Auxiliary

Welcome to the technical support guide for the removal of chiral auxiliaries derived from (S)-(-)-2-Methyl-1,4-butanediol. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile auxiliary in asymmetric synthesis. Our goal is to provide in-depth, field-tested insights into the cleavage process, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, you will find detailed troubleshooting guides and FAQs to address the specific challenges encountered during this critical synthetic step.

Core Principles: The Chemistry of Auxiliary Cleavage

The (S)-(-)-2-Methyl-1,4-butanediol auxiliary is typically employed to form a chiral acetal or ketal with a prochiral carbonyl compound. This temporary installation creates a diastereomeric intermediate, allowing for highly selective transformations on the substrate.[1][2] The final, crucial step is the removal of this auxiliary to unveil the desired enantiomerically enriched product and recover the valuable auxiliary.[]

The primary mechanism for cleavage is acid-catalyzed hydrolysis . This reaction is the reverse of acetal formation and relies on the protonation of one of the acetal oxygen atoms, converting it into a good leaving group.[4][5] Subsequent attack by water and elimination of the diol regenerates the carbonyl group on the substrate. Understanding this mechanism is fundamental to troubleshooting, as the stability of the substrate, product, and any intermediates to acidic conditions dictates the success of the entire process.[6]

Sources

Technical Support Center: Analytical Challenges in Monitoring Reactions of (S)-(-)-2-Methyl-1,4-butanediol

Welcome to the technical support center for (S)-(-)-2-Methyl-1,4-butanediol. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this chiral diol. The following content moves beyond standard protocols to address the nuanced analytical challenges you may encounter. We will explore the causality behind common issues and provide robust, field-tested solutions to ensure the integrity and reproducibility of your results.

Introduction: The Analytical Nuances of a Chiral Diol

(S)-(-)-2-Methyl-1,4-butanediol is a valuable chiral building block in organic synthesis. Its two hydroxyl groups and a single stereocenter present a unique set of analytical challenges. Monitoring its reactions requires not only quantifying its consumption and the formation of products but also tracking its stereochemical integrity. This guide provides a structured approach to troubleshooting the most common analytical hurdles encountered with this molecule, focusing on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: General Sample Handling and Stability FAQs

Before delving into specific analytical techniques, addressing sample integrity is paramount. Improper handling can introduce artifacts that are easily mistaken for reaction-related outcomes.

Q1: I've noticed unexpected peaks in my baseline analysis of the starting material. What could be the cause?

A: This often points to degradation or contamination. (S)-(-)-2-Methyl-1,4-butanediol, like other alcohols, can undergo side reactions under certain conditions.

-

Causality: The primary degradation pathway is often dehydration, especially at elevated temperatures or in the presence of acid catalysts, which can lead to the formation of 3-methyl-tetrahydrofuran. Additionally, diols are susceptible to oxidation.

-

Troubleshooting & Protocol:

-

Verify Storage Conditions: Ensure the compound is stored in a cool, dry place, away from strong acids and oxidizing agents.[1] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

-

Solvent Purity Check: Run a blank analysis of the solvent you are using for dilution. Impurities in the solvent are a common source of extraneous peaks.

-

Re-purification: If degradation is suspected, you may need to purify the starting material. Vacuum distillation is a suitable method for this non-volatile diol.[2]

-

Q2: Are there any known incompatibilities I should be aware of when setting up reactions?

A: Yes. Beyond strong oxidants and acids, be mindful of certain reagents. For instance, reactions with acid chlorides, acid anhydrides, and chloroformates can be vigorous.[1] Always conduct new reactions on a small scale first to assess reactivity.

Section 2: Gas Chromatography (GC) Analysis Troubleshooting

GC is a powerful tool for monitoring reaction conversion due to its speed and resolution. However, the polar nature of (S)-(-)-2-Methyl-1,4-butanediol presents significant challenges.

Q3: Why are my GC peaks for 2-methyl-1,4-butanediol broad and tailing?

A: This is the most common issue when analyzing polar compounds like diols by GC.

-

Causality & Expertise: The two hydroxyl (-OH) groups in the molecule are "active hydrogens." These groups can form hydrogen bonds with any active sites (e.g., residual silanols) on the GC inlet liner or the column stationary phase.[3] This secondary interaction is strong and non-uniform, causing molecules to "stick" and elute slowly and unevenly, resulting in poor peak shape.

-

Solution: The most robust solution is to cap the active hydrogens through chemical derivatization. This process replaces the polar -OH groups with non-polar groups, increasing the molecule's volatility and eliminating the problematic hydrogen bonding.[3]

Workflow: Troubleshooting Poor GC Peak Shape

This diagram outlines the decision-making process when encountering issues with GC analysis of polar analytes like (S)-(-)-2-Methyl-1,4-butanediol.

Caption: A logical workflow for diagnosing and solving poor GC peak shape.

Q4: What is the best way to derivatize my diol for GC analysis?

A: Silylation is the most common and effective method. It involves reacting the alcohol with a silylating reagent to form a trimethylsilyl (TMS) ether.[4]

-

Expertise & Trustworthiness: This protocol is self-validating. A successful derivatization will result in a dramatic improvement in peak shape and a shift to an earlier retention time compared to the underivatized alcohol. An incomplete reaction will show both the derivative and the broad, tailing parent alcohol peak.

Protocol: Silylation of (S)-(-)-2-Methyl-1,4-butanediol for GC Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of your reaction aliquot into a 2 mL autosampler vial. If the sample is in a non-protic solvent, you may be able to use it directly. If in a protic solvent (like methanol or water), the solvent must be completely removed first under a stream of nitrogen or by lyophilization.

-

Reagent Addition: Add 500 µL of a suitable solvent (e.g., Pyridine, DMF, or Acetonitrile). Then, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure complete reaction.[5]

-

Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-FID or GC-MS system.

| Parameter | Recommended GC Conditions |

| Column | Non-polar, e.g., DB-1 or DB-5 (30 m x 0.25 mm x 0.25 µm)[6] |

| Injector Temp | 250°C |

| Detector Temp | 280°C (FID) |

| Carrier Gas | Helium or Hydrogen, constant flow (~1.5 mL/min) |

| Oven Program | Start at 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min) |

| Injection Mode | Split (e.g., 20:1 ratio) |

Note: This is a starting point. The oven program should be optimized to ensure separation from other reaction components.

Section 3: High-Performance Liquid Chromatography (HPLC) Analysis Troubleshooting

While GC is excellent for quantification, it is generally blind to chirality unless a specialized chiral column is used (which is common). HPLC is the gold standard for separating and quantifying enantiomers.[7][8]

Q5: I injected my sample on a standard C18 column, but I only see one peak. How can I separate the (S)- and (R)- enantiomers?

A: This is expected behavior. Enantiomers have identical physical properties (solubility, polarity) and will not separate on a standard, achiral stationary phase.

-

Causality & Expertise: To separate enantiomers, you must introduce another chiral entity into the system to create diastereomeric interactions. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP).[8] The (S)- and (R)- enantiomers will interact differently with the chiral surface of the column packing, leading to different retention times and, thus, separation.

-

Solution: You must use a chiral HPLC column. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and are an excellent starting point for screening.[8]

Q6: I'm using a chiral column, but the enantiomers are still co-eluting or have very poor resolution. What can I do?

A: Chiral separations are highly sensitive to the mobile phase composition and other conditions. Optimization is almost always required.

-

Troubleshooting & Protocol:

-

Follow the Rule of One: Change only one parameter at a time to understand its effect.

-

Mobile Phase Composition: This is the most critical factor. For normal-phase chiral chromatography (the most common mode), the mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

-

Decrease the alcohol percentage: This will generally increase retention and improve resolution, but also broaden peaks. Try reducing the alcohol content in small increments (e.g., from 10% to 8%, then 5%).

-

Change the alcohol modifier: Switching from isopropanol to ethanol can sometimes dramatically alter selectivity.

-

-

Temperature: Lowering the column temperature often enhances the differences in interaction energies between the enantiomers and the CSP, improving resolution. Try running at 15°C or 20°C instead of ambient temperature.

-

Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time. Try reducing the flow from 1.0 mL/min to 0.7 mL/min.

-

| Parameter | Recommended Starting Conditions for Chiral Screening |

| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak IA, IB, IC) |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV (if analyte has a chromophore) or Refractive Index (RI) |

Note: Since 2-methyl-1,4-butanediol lacks a strong chromophore, RI detection is necessary unless the molecule is derivatized with a UV-active tag.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and can also be a rapid and powerful tool for determining enantiomeric purity without requiring chromatographic separation.[9]

Q7: How can I use ¹H NMR to determine the enantiomeric excess (e.e.) of my sample?

A: In a standard (achiral) NMR solvent, the spectra of the (S)- and (R)- enantiomers are identical. To differentiate them, you must add a Chiral Solvating Agent (CSA) or create a diastereomer using a Chiral Derivatizing Agent (CDA).

-

Causality & Expertise: A Chiral Solvating Agent is a chiral molecule that forms weak, transient, non-covalent complexes (diastereomeric solvates) with your analyte.[10] In this new chiral environment, chemically equivalent protons in the two enantiomers become chemically non-equivalent (diastereotopic) and will appear as separate signals in the ¹H NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers.

-

Solution: Perform an "in-tube" experiment by adding a CSA directly to your NMR sample.

Protocol: Enantiomeric Excess (e.e.) Determination by ¹H NMR

-

Prepare Sample: Dissolve ~5 mg of your (S)-(-)-2-Methyl-1,4-butanediol sample in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. This will serve as your reference.

-

Add CSA: Add a small amount (e.g., 0.5 to 1.5 equivalents) of a suitable Chiral Solvating Agent to the NMR tube. Common CSAs for alcohols include (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

-

Mix and Re-acquire: Gently shake the tube to mix the contents thoroughly. Re-acquire the ¹H NMR spectrum.

-

Analysis:

-

Look for a proton signal in your analyte that is well-resolved and splits into two distinct peaks or multiplets after adding the CSA. Protons closest to the stereocenter are most likely to show separation.

-

Integrate the two new signals separately.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

-

Decision Tree: Choosing an Analytical Method

This diagram helps in selecting the appropriate analytical technique based on the primary experimental question for (S)-(-)-2-Methyl-1,4-butanediol.

Caption: A decision tree for selecting the optimal analytical method.

References

- SWGDRUG.org. (2005). 1,4-BUTANEDIOL.

- PubChem. 2-Methyl-1,4-butanediol. National Institutes of Health.

- Benchchem. 2-Methyl-1,4-butanediol.

- MDPI. (2023). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route.

- Publisso. (2025). Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID).

- ResearchGate. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.

- NIST. 1,4-Butanediol, 2-methyl-. NIST Chemistry WebBook.

- ECHEMI. 1,4-Butanediol SDS.

- ResearchGate. (2015). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

- Sigma-Aldrich. HPLC Troubleshooting Guide.

- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.

- Chemistry LibreTexts. (2023). Derivatization.

- ResearchGate. Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room....

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-(-)-2-Methyl-1,4-butanediol

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For chiral molecules such as (S)-(-)-2-Methyl-1,4-butanediol, a versatile building block, ensuring enantiopurity is critical as the biological activity and toxicological profiles of enantiomers can differ significantly. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of (S)-(-)-2-Methyl-1,4-butanediol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of HPLC with alternative techniques, supported by representative experimental data.

The Challenge of Analyzing 2-Methyl-1,4-butanediol

(S)-(-)-2-Methyl-1,4-butanediol presents a common analytical challenge: the absence of a strong chromophore. This characteristic renders direct detection by UV-Vis spectrophotometry, the most common HPLC detection method, highly insensitive. Consequently, direct analysis on a chiral stationary phase (CSP) is often impractical. To address this, two primary strategies are employed: derivatization to introduce a UV-active or fluorescent tag, or the use of alternative detection methods. This guide will focus on the widely applicable derivatization approach for HPLC and compare it with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

Chiral HPLC is a powerful and versatile technique for separating and quantifying enantiomers.[1] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[2] For a non-UV active analyte like 2-Methyl-1,4-butanediol, an indirect approach involving pre-column derivatization is the most robust and common solution.

The Rationale for Derivatization

Derivatization serves a dual purpose: it introduces a chromophore for sensitive UV detection and can enhance the chiral recognition by the stationary phase, leading to better separation. The choice of derivatizing agent is critical. For diols, reagents that react with hydroxyl groups to form esters or carbamates are ideal. A common and effective choice is 3,5-dinitobenzoyl chloride, which reacts with the diol to form highly UV-active bis(3,5-dinitrobenzoate) esters.

Figure 1: Experimental workflow for the determination of enantiomeric excess of (S)-(-)-2-Methyl-1,4-butanediol by HPLC with pre-column derivatization.

Experimental Protocol: Indirect Chiral HPLC

1. Derivatization of 2-Methyl-1,4-butanediol:

-

Step 1: Dissolve 10 mg of the 2-Methyl-1,4-butanediol sample in 1 mL of anhydrous pyridine.

-

Step 2: Add 30 mg of 3,5-dinitrobenzoyl chloride to the solution.

-

Step 3: Heat the mixture at 60°C for 1 hour.

-

Step 4: Cool the reaction mixture to room temperature and add 2 mL of methanol to quench the excess reagent.

-

Step 5: Evaporate the solvent under reduced pressure.

-

Step 6: Redissolve the residue in 5 mL of dichloromethane and wash with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Step 8: Dissolve the resulting di-derivatized product in the mobile phase for HPLC analysis.

2. HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

3. Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

%ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Representative HPLC Data

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-(+)-2-Methyl-1,4-butanediol di-benzoate | 12.5 | |

| (S)-(-)-2-Methyl-1,4-butanediol di-benzoate | 15.2 | 2.8 |

The baseline separation with a resolution greater than 2.0 indicates a robust and reliable method for accurate quantification of the enantiomeric excess.

Comparative Methodologies

While HPLC is a dominant technique, other methods offer distinct advantages and can be more suitable depending on the specific requirements of the analysis.

Gas Chromatography (GC) with a Chiral Column

GC is another powerful chromatographic technique for chiral separations, particularly for volatile and thermally stable compounds.[3] Similar to HPLC, derivatization is often necessary for diols to improve volatility and chromatographic performance.

Rationale: Derivatization with a reagent like trifluoroacetic anhydride (TFAA) converts the hydroxyl groups into trifluoroacetyl esters, which are much more volatile and suitable for GC analysis.

Experimental Protocol: Chiral GC

1. Derivatization:

-

Step 1: Dissolve 5 mg of the 2-Methyl-1,4-butanediol sample in 0.5 mL of dichloromethane.

-

Step 2: Add 0.2 mL of trifluoroacetic anhydride.

-

Step 3: Heat the mixture at 50°C for 30 minutes.

-

Step 4: Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Step 5: Redissolve the residue in 1 mL of hexane for GC injection.

2. GC Conditions:

| Parameter | Condition |

| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm, 0.12 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 270°C (Flame Ionization Detector - FID) |

| Oven Program | 80°C (hold 1 min), then ramp to 150°C at 5°C/min, hold for 5 min |

| Injection | 1 µL, split ratio 50:1 |

Representative GC Data:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-(+)-2-Methyl-1,4-butanediol di-trifluoroacetate | 10.8 | |

| (S)-(-)-2-Methyl-1,4-butanediol di-trifluoroacetate | 11.5 | 2.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a non-separative method for determining enantiomeric excess.[4] This is achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum.[5]

Rationale: The CSA creates a chiral environment in the NMR tube, causing the corresponding protons (or other nuclei) of the two enantiomers to experience slightly different magnetic fields, thus leading to separate peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.

Experimental Protocol: Chiral NMR

1. Sample Preparation:

-

Step 1: Dissolve approximately 10 mg of the 2-Methyl-1,4-butanediol sample in 0.7 mL of deuterated chloroform (CDCl3).

-

Step 2: Acquire a standard 1H NMR spectrum.

-

Step 3: Add 1.2 equivalents of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, to the NMR tube.

-

Step 4: Gently mix the sample and acquire another 1H NMR spectrum.

2. NMR Analysis:

-

Identify a proton signal in the 2-Methyl-1,4-butanediol molecule that shows clear separation into two distinct peaks after the addition of the CSA. The methyl group protons are often a good candidate.

-

Integrate the two separated peaks. The ratio of the integrals directly provides the enantiomeric ratio, from which the enantiomeric excess can be calculated.

Representative NMR Data:

| Signal of Interest | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA |

| Methyl Protons (R-enantiomer) | 0.92 (doublet) | 0.90 (doublet) |

| Methyl Protons (S-enantiomer) | 0.92 (doublet) | 0.95 (doublet) |

The separation of the methyl doublet into two distinct doublets allows for direct integration and calculation of the enantiomeric excess.

Method Comparison

Figure 2: Comparison of key attributes for HPLC, GC, and NMR methods for determining enantiomeric excess.

| Feature | HPLC (with Derivatization) | GC (with Derivatization) | NMR (with Chiral Solvating Agent) |

| Principle | Chromatographic separation on a chiral stationary phase.[6] | Chromatographic separation on a chiral stationary phase.[3] | Formation of diastereomeric complexes in solution.[7] |

| Sample Preparation | Derivatization required (multi-step). | Derivatization required (multi-step). | Simple addition of CSA. |

| Sensitivity | High (dependent on chromophore). | Very high (FID is highly sensitive). | Low (requires mg of sample). |

| Analysis Time | Moderate (typically 15-30 minutes per run). | Fast (typically 10-20 minutes per run). | Very fast (a few minutes per spectrum). |

| Quantification | Excellent precision and accuracy. | Excellent precision and accuracy. | Good, but can be affected by peak overlap. |

| Method Development | Can be complex (screening of columns and mobile phases). | Moderate (optimization of temperature program). | Relatively simple (screening of CSAs). |

| Instrumentation | Widely available in analytical labs. | Widely available in analytical labs. | Requires access to an NMR spectrometer. |

| Best For | Routine QC, high-throughput screening, preparative scale. | Volatile and thermally stable compounds, trace analysis. | Rapid screening, reaction monitoring, structural confirmation. |

Conclusion

The determination of the enantiomeric excess of (S)-(-)-2-Methyl-1,4-butanediol can be reliably achieved through several analytical techniques.

-

HPLC with pre-column derivatization stands out as a robust, versatile, and highly accurate method, making it the gold standard for routine quality control and regulatory submissions. The primary investment is in method development, which, once established, provides a self-validating and transferable protocol.

-

Chiral GC offers superior sensitivity and faster analysis times, making it an excellent alternative, particularly when dealing with trace-level impurities or when high throughput is essential.

-

NMR with chiral solvating agents provides the most rapid and straightforward approach, ideal for quick checks of enantiomeric purity during reaction optimization and for confirming the identity of the major enantiomer. However, its lower sensitivity limits its application for trace analysis.

The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required level of sensitivity, the available instrumentation, the number of samples, and the stage of the drug development process. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, is paramount for making an informed and scientifically sound decision.

References

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

-

Berthod, A., et al. (2005). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Journal of Liquid Chromatography & Related Technologies, 28(15), 2357-2371. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Li, W., et al. (2023). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. [Link]

-

Wenzel, T. J. (2018). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed, 30(6), 734-754. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(9), 600-621. [Link]

-

Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5434-5438. [Link]

-

Al-Tel, T. H., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 26(23), 7306. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18053, 2-Methyl-1,4-butanediol. [Link]

-

James, T. D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(1), 117-124. [Link]

-

IOSR Journal of Applied Chemistry. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]

-

Bertolasi, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13349-13358. [Link]

-

SWGDRUG.org. (2005). 1,4-BUTANEDIOL. [Link]

-

ResearchGate. (n.d.). NMR Chiral solvating agents. [Link]

-

protocols.io. (2022). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. gcms.cz [gcms.cz]

- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 7. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: A Comparative Analysis of (S)-(-)-2-Methyl-1,4-butanediol and a Selection of Key Alternatives